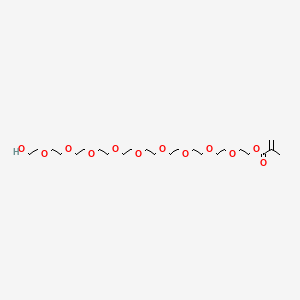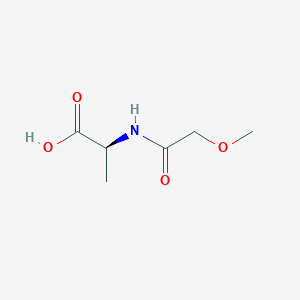
4,4'-Thiodiphthalic anhydride
Descripción general
Descripción
4,4’-Thiodiphthalic anhydride is an organic compound with the chemical formula C16H6O6S. It appears as a colorless to pale yellow crystal and is soluble in organic solvents such as benzene and methylene chloride. This compound is primarily used as an intermediate in the production of polyimide resins, which are high-performance engineering plastics known for their excellent heat resistance, mechanical properties, and electrical properties .
Métodos De Preparación
The preparation of 4,4’-Thiodiphthalic anhydride typically involves the following steps:
Oxidation of Phenol: Phenol is oxidized to produce diphenyl sulfide.
Acylation Reaction: Diphenyl sulfide undergoes an acylation reaction to form 4,4’-Thiodiphthalic anhydride.
In industrial settings, the synthesis of this compound requires specific organic synthesis reagents and controlled reaction conditions, usually carried out in a laboratory environment. Adequate ventilation and personal protective equipment are essential during the handling and preparation of this compound to avoid skin contact and inhalation of vapors .
Análisis De Reacciones Químicas
4,4’-Thiodiphthalic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include strong oxidants and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4’-Thiodiphthalic anhydride has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism of action of 4,4’-Thiodiphthalic anhydride involves its reactivity with other chemical species. The compound’s molecular structure allows it to participate in various chemical reactions, leading to the formation of polyimides and other derivatives. These reactions often involve the formation and breaking of chemical bonds, facilitated by the compound’s functional groups .
Comparación Con Compuestos Similares
4,4’-Thiodiphthalic anhydride can be compared with other similar compounds, such as:
4,4’-Oxydiphthalic anhydride: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom.
3,3’,4,4’-Diphenylsulfonetetracarboxylic dianhydride: Another related compound used in the production of high-performance polymers.
The uniqueness of 4,4’-Thiodiphthalic anhydride lies in its sulfur-containing structure, which imparts specific properties to the resulting polyimides, such as enhanced thermal stability and mechanical strength .
Propiedades
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O6S/c17-13-9-3-1-7(5-11(9)15(19)21-13)23-8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCJRSXXXCZFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)









